molecular formula C12H9ClF3N5O3 B2452823 N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(hydrazinocarbonyl)-5-methyl-4-isoxazolecarboxamide CAS No. 338397-37-8

N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(hydrazinocarbonyl)-5-methyl-4-isoxazolecarboxamide

Katalognummer B2452823
CAS-Nummer: 338397-37-8
Molekulargewicht: 363.68
InChI-Schlüssel: PWOINBCDSXSSCD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(hydrazinocarbonyl)-5-methyl-4-isoxazolecarboxamide” is a chemical compound with the molecular formula C14H11ClF3N3O2 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C14H11ClF3N3O2/c1-21(20-13(22)23-10-5-3-2-4-6-10)12-11(15)7-9(8-19-12)14(16,17)18/h2-8H,1H3,(H,20,22) . This indicates that the molecule contains a pyridine ring with a trifluoromethyl group and a chlorine atom, an isoxazole ring with a methyl group, and a hydrazinocarbonyl group .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 345.71 . Other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the current resources.

Wissenschaftliche Forschungsanwendungen

Prodrug Development

  • This compound has been investigated in the context of prodrug development. For instance, 3-carboxyisoxazole, a related compound, was synthesized and studied for its potential as a prodrug. It showed favorable plasma concentrations when metabolized in rats, similar to established prodrugs (Patterson, Cheung, & Ernest, 1992).

Gene Expression Inhibition

  • Research has been conducted on derivatives of this compound for their ability to inhibit NF-kappaB and AP-1 transcription factors, aiming to improve potential oral bioavailability. Specific structural modifications were found to influence cell-based activity, emphasizing the importance of the carboxamide group at certain positions for activity (Palanki et al., 2000).

Antifungal Activity

  • A series of derivatives of this compound were synthesized and evaluated for their antifungal activities. Some of these derivatives showed moderate activities against various phytopathogenic fungi, performing better than commercial fungicides in certain cases (Wu et al., 2012).

Glycine Transporter Inhibition

  • Research into structurally related compounds has identified potent inhibitors of the glycine transporter 1 (GlyT1), which are potentially useful in treating schizophrenia and other central nervous system disorders. These inhibitors were noted for their favorable pharmacokinetic profiles and significant effects in rodent models (Yamamoto et al., 2016).

Hydrogen-Bonded Framework Structures

  • Studies on hydrogen-bonded framework structures in closely related compounds have been conducted, providing insights into the potential molecular interactions and stability of these chemical structures (Vasconcelos et al., 2006).

Synthesis of Novel Compounds

  • Novel compounds related to this chemical have been synthesized for various purposes, such as developing new insecticides or exploring chemical properties. These studies contribute to the broader understanding of the chemical's potential applications (Yun-shang, 2010).

Safety and Hazards

This compound is associated with several hazards. It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation, and may cause respiratory irritation . Safety measures include wearing protective gloves, clothing, and eye/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Eigenschaften

IUPAC Name

N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(hydrazinecarbonyl)-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClF3N5O3/c1-4-7(8(21-24-4)11(23)20-17)10(22)19-9-6(13)2-5(3-18-9)12(14,15)16/h2-3H,17H2,1H3,(H,20,23)(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWOINBCDSXSSCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C(=O)NN)C(=O)NC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClF3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(hydrazinocarbonyl)-5-methyl-4-isoxazolecarboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.